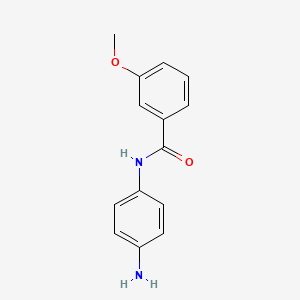

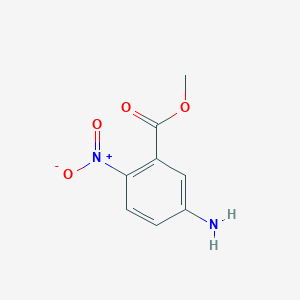

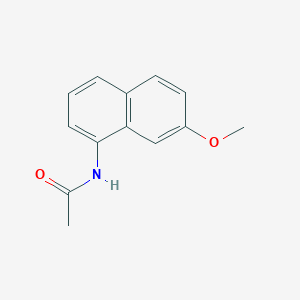

N-(4-aminophenyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

Research by Karabulut et al. (2014) on a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, focused on understanding its molecular structure and the influence of intermolecular interactions on its geometry through crystallographic data and DFT calculations. This study offers insights into the compound's crystallization and molecular behavior, which could be relevant for the design and synthesis of related benzamide derivatives (Karabulut et al., 2014).

Antioxidant Activity

A study conducted by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3-methoxybenzamide, demonstrating their potential as powerful antioxidants through their free radical scavenging activity. This research underscores the importance of understanding electrochemical behaviors for developing effective antioxidant agents (Jovanović et al., 2020).

Antiviral Properties

The antiviral potential of N-phenylbenzamide derivatives against Enterovirus 71 was investigated by Ji et al. (2013), highlighting a specific derivative's activity at low micromolar concentrations. Although the study focused on a different derivative, it suggests that structurally related compounds like N-(4-aminophenyl)-3-methoxybenzamide could be explored for antiviral applications (Ji et al., 2013).

Synthesis of Isoquinolinones

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for 3-amino-4-arylisoquinolinones using N-methoxybenzamides, demonstrating a novel approach to generating complex molecular architectures. This synthesis route could potentially apply to the creation of derivatives of N-(4-aminophenyl)-3-methoxybenzamide for various research purposes (Li et al., 2019).

Pharmaceutical Properties Improvement

Research by Haydon et al. (2010) on enhancing the pharmaceutical properties of benzamide inhibitors for bacterial cell division protein FtsZ highlights the ongoing efforts to modify benzamide derivatives for improved therapeutic efficacy. Such studies provide a foundation for further modification and improvement of compounds like N-(4-aminophenyl)-3-methoxybenzamide (Haydon et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use. This could involve reviewing safety data sheets, conducting risk assessments, and studying any reported incidents involving the compound.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general outline is helpful. If you have a specific compound or topic you’re interested in, feel free to ask!

Propriétés

IUPAC Name |

N-(4-aminophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBNRULQOPKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)